molecular formula C18H16N2O3 B6703613 N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide

Cat. No.: B6703613
M. Wt: 308.3 g/mol
InChI Key: QALJKWAUDMZLIR-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide is a complex organic compound that features a pyridinone ring, a phenylethyl group, and a furan carboxamide moiety

Properties

IUPAC Name

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17-8-4-5-10-20(17)12-16(14-6-2-1-3-7-14)19-18(22)15-9-11-23-13-15/h1-11,13,16H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALJKWAUDMZLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-oxopyridin-1-yl)-1-phenylethanone, which is then reacted with furan-3-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The pyridinone ring can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-3-carboxamide
  • 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridinone and furan rings allows for versatile reactivity and potential for diverse applications. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in certain applications.

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